(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Overview
Description
The compound (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is a silicon-based organic molecule that is likely to have interesting properties due to the presence of silicon-oxygen and silicon-carbon bonds. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar vinyl silane compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of vinyl silane compounds typically involves reactions that introduce vinyl groups to silicon atoms. For example, the radical polymerization of methylvinyl dialkoxy-(aryloxy, acetoxy) silanes has been investigated, where di-tert-butyl peroxide is used as an initiator . This suggests that similar radical initiators could be used in the synthesis of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane, with appropriate precursors and reaction conditions tailored to introduce the tert-butoxy-vinyloxy functional group.
Molecular Structure Analysis
The molecular structure of vinyl silane compounds is characterized by the presence of vinyl groups attached to a silicon atom, which can significantly influence the physical and chemical properties of the molecule. The copolymerization of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane derivative demonstrates the ability of silicon-containing monomers to incorporate into copolymers, altering properties such as oxygen permeability . This indicates that the molecular structure of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane would likely exhibit similar reactivity in copolymerization reactions.
Chemical Reactions Analysis
Vinyl silanes can undergo a variety of chemical reactions. The Peterson olefination reaction, for instance, is used to create disubstituted vinylbis(silane) compounds, which can further react with nucleophiles to yield various products . This suggests that (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane could also participate in reactions with nucleophiles, potentially leading to a range of derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinyl silane compounds are influenced by the silicon-containing groups. For example, the oxygen permeability of copolymers can be significantly altered by the silicon content, as seen in the copolymer of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane derivative . The rate of polymerization and the characteristics of the resulting polymers are also affected by the electron-accepting properties of the substituents on the silicon atom . Therefore, it can be inferred that (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane would have unique physical and chemical properties that could be fine-tuned by modifying its structure, potentially affecting its polymerization behavior and the properties of polymers derived from it.
Scientific Research Applications
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Applications in Nanotechnology
- Application Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Methods of Application : The fabrication of functionalized silica nanoparticles involves surface modification steps that affect the various properties of the silica surface .
- Results or Outcomes : The applications of these nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
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- Application Summary : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised for drug delivery applications .
- Methods of Application : 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .
- Results or Outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased. Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .
properties
IUPAC Name |
tert-butyl-dimethyl-[1-[(2-methylpropan-2-yl)oxy]ethenoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-10(13-11(2,3)4)14-15(8,9)12(5,6)7/h1H2,2-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPQBUGNZSBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448469 | |
Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |
CAS RN |
74786-02-0 | |
Record name | [[1-(1,1-Dimethylethoxy)ethenyl]oxy](1,1-dimethylethyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74786-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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